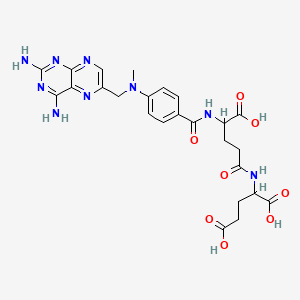

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate

Description

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate is a structural analogue of methotrexate (MTX), a well-known antifolate chemotherapeutic agent. Unlike MTX, which contains a carboxy-L-glutamate moiety, this compound lacks this functional group, significantly altering its pharmacokinetic and pharmacodynamic properties . The absence of the glutamate tail impacts cellular uptake mechanisms, as demonstrated in studies comparing its transport efficiency with MTX in leukemia cell lines . The compound retains potent inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, but its altered structure may circumvent resistance mechanisms associated with impaired drug transport .

Properties

IUPAC Name |

2-[[4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O8/c1-34(11-13-10-28-21-19(29-13)20(26)32-25(27)33-21)14-4-2-12(3-5-14)22(38)31-16(24(41)42)6-8-17(35)30-15(23(39)40)7-9-18(36)37/h2-5,10,15-16H,6-9,11H2,1H3,(H,30,35)(H,31,38)(H,36,37)(H,39,40)(H,41,42)(H4,26,27,28,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHMDTSRKDVWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961835 | |

| Record name | N-[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)-4-carboxy-1-hydroxybutylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41600-13-9 | |

| Record name | NSC269401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041600139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC269401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)-4-carboxy-1-hydroxybutylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate involves multiple steps, starting from pteridine derivatives. The key steps include:

Formation of the pteridine ring: This is achieved through the condensation of guanidine with a suitable aldehyde.

Introduction of the amino group: The amino group is introduced via nitration followed by reduction.

Methylation: The N10 position is methylated using methyl iodide.

Coupling with glutamate: The final step involves coupling the pteridine derivative with glutamate using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the pteridine ring.

Substitution: Substitution reactions can occur at the amino or methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions include various pteridine derivatives, which can be further modified for specific applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure :

The molecular formula of 4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate is C25H29N9O8, with a molecular weight of approximately 541.55 g/mol. It features a pteridine ring, an amino group, and a glutamic acid moiety.

Mechanism of Action :

The primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts DNA synthesis and cell division, particularly affecting rapidly dividing cells such as cancer cells . The compound competes with dihydrofolate for binding sites on DHFR, leading to decreased enzyme activity and subsequent impacts on nucleotide synthesis critical for DNA replication and repair.

Scientific Research Applications

-

Cancer Therapy :

- Antitumor Properties : this compound exhibits potent antitumor properties similar to methotrexate. It has been shown to inhibit the growth of malignant cells, such as MOLT-4 human T leukemia cells. This makes it a candidate for developing new anticancer therapies.

- Combination Therapies : Research indicates that this compound can be used in conjunction with other chemotherapeutic agents to enhance efficacy against various cancers.

-

Folate Metabolism Studies :

- Research Tool : The compound serves as a valuable tool for studying folate metabolism pathways. Its structural similarity to folic acid allows researchers to investigate its role in metabolic processes involving folates .

- Pharmacokinetics : As a metabolite of methotrexate, it plays a role in pharmacokinetic studies aimed at understanding the absorption and distribution of antifolate drugs in the body.

-

Drug Development :

- Precursor in Synthesis : It is utilized as a precursor in synthesizing other pteridine derivatives that may have therapeutic applications .

- Hydrolase-Resistant Peptides : Studies have explored its potential as part of fluoroglutamate-containing peptides, which are designed to be hydrolase-resistant folates or antifolates, enhancing their effectiveness in chemotherapy regimens .

Comparative Analysis with Related Compounds

| Compound Name | Structural Similarity | Mechanism of Action |

|---|---|---|

| Methotrexate | Similar pteridine structure | Dihydrofolate reductase inhibitor |

| Pteroylglutamic Acid (Folic Acid) | Contains pteridine ring | Essential for nucleotide synthesis |

| 5-Fluorouracil | Different core structure | Inhibits thymidylate synthase |

The unique modifications in this compound enhance its potency as an inhibitor compared to its analogs while maintaining its connection to folate metabolism pathways.

Case Studies

-

Methotrexate Polyglutamate Levels in Rheumatoid Arthritis Patients :

A study measured methotrexate polyglutamate levels in patients with rheumatoid arthritis undergoing treatment. The findings indicated that higher levels of methotrexate polyglutamates correlated with better treatment responses, suggesting that metabolites like this compound play a significant role in therapeutic efficacy . -

Inhibition Studies on Cancer Cell Lines :

Research involving various human cancer cell lines demonstrated the ability of this compound to inhibit cell proliferation effectively. The studies highlighted its potential as an alternative or adjunct therapy in cancer treatment regimens .

Mechanism of Action

The mechanism of action of 4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a form of folate required for DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate and related compounds:

Key Findings:

Transport Mechanisms: MTX relies on RFC1-mediated active transport, which is often downregulated in resistant cells. In contrast, this compound is transported via alternative pathways, leading to similar uptake rates in both drug-sensitive and resistant leukemia cells . Diethyl ester derivatives bypass transport limitations via passive diffusion but require enzymatic activation .

Resistance Profiles: Resistance to MTX is frequently linked to reduced RFC1 expression. The structural modification in this compound mitigates this issue, making it a candidate for overcoming resistance .

Metabolic Fate :

- MTX is metabolized to 7-hydroxy-MTX, which exhibits reduced DHFR inhibition and altered cytotoxicity . The metabolite’s hydroxyl group may interfere with target binding, underscoring the importance of structural integrity for efficacy.

Research Findings and Implications

- Overcoming Resistance : The analogue’s independence from RFC1 transport suggests a promising strategy to bypass MTX resistance in leukemia and other cancers .

- Structural Optimization : Modifications such as esterification (e.g., diethyl derivatives) or formylation (e.g., N10-Formylfolic Acid) highlight the balance between solubility, transport, and metabolic stability .

Biological Activity

4-Amino-4-deoxy-N10-methylpteroylglutamyl-g-glutamate, commonly referred to as 4-amino-10-methylpteroylglutamic acid (also known as AMPG), is a derivative of folate that has garnered attention for its potential biological activities. This compound is structurally related to folic acid and plays a significant role in various biological processes, particularly in cellular metabolism and growth. The following sections will delve into the biological activity of AMPG, presenting detailed research findings, data tables, and case studies.

Molecular Characteristics

- Molecular Formula : C14H18N6O5

- Molecular Weight : 358.33 g/mol

- CAS Number : 41600-13-9

Structural Representation

The structural formula of AMPG includes a pteridine ring, a glutamic acid moiety, and an amino group, which contribute to its biological functions.

AMPG acts primarily as a substrate for enzymes involved in folate metabolism. It is known to interact with dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate (THF), which is essential for DNA synthesis and repair. By modulating the activity of DHFR, AMPG can influence cellular proliferation and differentiation.

Antifolate Activity

Research indicates that AMPG exhibits antifolate properties, which can inhibit the growth of certain cancer cells by disrupting nucleotide synthesis. This mechanism is particularly relevant in the context of cancer therapies that utilize antifolates to target rapidly dividing cells.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Biological Chemistry demonstrated that AMPG inhibited the proliferation of various cancer cell lines, including leukemia and lymphoma cells. The study concluded that AMPG's ability to interfere with folate metabolism was a key factor in its anticancer activity .

- Effects on Immune Cells : Another investigation focused on the impact of AMPG on T-cell activation. The results indicated that AMPG could enhance T-cell proliferation under certain conditions, suggesting a potential role in immunomodulation .

- Neuroprotective Properties : Research has also explored the neuroprotective effects of AMPG in models of neurodegeneration. It was found that AMPG could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Table 1: Summary of Biological Activities

Table 2: Comparison with Other Folate Derivatives

| Compound | Molecular Weight (g/mol) | Anticancer Activity | Immunomodulatory Effects |

|---|---|---|---|

| 4-Amino-4-deoxy-N10-methylpteroylglutamate | 358.33 | Yes | Yes |

| Methotrexate | 454.44 | Yes | No |

| Pemetrexed | 428.41 | Yes | Limited |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 4-amino-4-deoxy-N10-methylpteroylglutamyl-γ-glutamate in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is optimal due to the compound’s aromatic pteridine moiety and polyglutamyl chain, which enable detection at 280–320 nm. Pre-column derivatization with fluorogenic agents (e.g., dansyl chloride) enhances sensitivity for low-concentration samples. Calibration standards should include structurally similar analogs (e.g., methotrexate polyglutamates) to account for matrix effects .

Q. How can researchers verify the structural integrity of synthesized 4-amino-4-deoxy-N10-methylpteroylglutamyl-γ-glutamate?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the γ-glutamyl linkage and methyl group at N10. Key diagnostic signals include:

- ¹H-NMR : A singlet at δ 3.2–3.5 ppm for the N10-methyl group.

- ¹³C-NMR : A carbonyl resonance at ~170 ppm for the γ-glutamyl carboxylate.

- Compare spectral data with reference compounds like methotrexate triglutamate (MTX-Glu₃) to resolve ambiguities in polyglutamate chain conformation .

Q. What enzymatic systems are involved in the metabolism of this compound?

- Methodology : Folylpolyglutamate synthetase (FPGS) catalyzes the addition of glutamate residues to the γ-carboxyl group, a critical step for intracellular retention. Conversely, γ-glutamyl hydrolase (GGH) cleaves the polyglutamate chain. To study this, incubate the compound with recombinant FPGS/GGH in vitro and monitor glutamate chain length via ion-exchange chromatography .

Advanced Research Questions

Q. How does the γ-glutamylation state of 4-amino-4-deoxy-N10-methylpteroylglutamyl-γ-glutamate influence its binding affinity to dihydrofolate reductase (DHFR)?

- Methodology : Perform competitive inhibition assays using purified DHFR and varying glutamate chain lengths (mono-, di-, tri-glutamate derivatives). Measure IC₅₀ values via spectrophotometric monitoring of NADPH oxidation at 340 nm. Longer polyglutamate chains typically exhibit higher affinity due to enhanced electrostatic interactions with DHFR’s active site .

Q. What experimental strategies resolve contradictions in cellular uptake efficiency across different cancer cell lines?

- Methodology :

- Step 1 : Quantify intracellular concentrations using LC-MS/MS, normalizing to protein content.

- Step 2 : Correlate uptake with expression levels of RFC-1 (reduced folate carrier) and FPGS via Western blotting.

- Step 3 : Use FPGS-knockout cell lines to isolate the contribution of polyglutamation to retention. Discrepancies often arise from cell-specific RFC-1 polymorphisms or FPGS activity .

Q. How can researchers model the pharmacokinetics of this compound in vivo while accounting for tissue-specific γ-glutamyl hydrolysis?

- Methodology : Develop a compartmental pharmacokinetic model integrating:

- Plasma clearance : Governed by renal excretion and non-specific protein binding.

- Tissue distribution : Parameterized using γ-glutamyl hydrolase (GGH) activity data from tissue homogenates.

- Validate the model with radiolabeled (³H or ¹⁴C) compound tracer studies in rodent models .

Q. What are the implications of N10-methylation on the compound’s resistance to oxidative degradation?

- Methodology : Compare stability under oxidative conditions (e.g., H₂O₂ exposure) between N10-methylated and non-methylated analogs. Use electron paramagnetic resonance (EPR) to detect radical intermediates. The methyl group at N10 sterically hinders oxidation, as shown in analogs like 10-propargyl-5,8-dideazafolate .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Discrepancies in enzyme inhibition assays may arise from buffer composition (e.g., phosphate buffers chelate Mg²⁺, a cofactor for FPGS). Always include controls with adjusted ionic strength .

- Structural Analog Cross-Validation : Use MTX-Glu₃ (methotrexate triglutamate) as a reference for γ-glutamyl chain interactions, as its biochemical behavior is well-documented in folate metabolism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.